Technical Whitepaper: 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc)
Technical Whitepaper: 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc)
The following technical guide is structured to address the specific needs of researchers and process chemists dealing with fluorinated intermediates, specifically focusing on the characterization, management, and properties of 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc).
Advanced Characterization, Reactivity, and Process Management in Fluorochemical Synthesis
Executive Summary
In the high-stakes landscape of next-generation refrigerant and fluoropolymer synthesis, 1-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244cc) occupies a critical niche.[1] Often encountered as a structural isomer during the production of 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb)—the primary feedstock for HFO-1234yf—HCFC-244cc presents unique challenges and opportunities.[1]
This guide moves beyond basic property listing to provide a mechanistic understanding of HCFC-244cc’s behavior. We analyze its thermodynamic profile, its resistance to dehydrochlorination compared to its isomers, and its role as a stable fluorinated solvent or intermediate.[1] For drug development professionals, the terminal
Chemical Identity & Structural Analysis[2][3]
Accurate identification is paramount, as confusion with its isomer (HCFC-244bb) can lead to catastrophic process failures due to differing reactivity profiles.[1]
| Attribute | Specification |
| IUPAC Name | 1-Chloro-1,1,2,2-tetrafluoropropane |
| Common Designation | HCFC-244cc |
| CAS Registry Number | 421-75-0 |
| Molecular Formula | |
| SMILES | CC(F)(F)C(F)(F)Cl (Note: Isomer specific) |
| Molecular Weight | 150.50 g/mol |
| Structural Geometry | Tetrahedral ( |
Structural Insight
Unlike its isomer HCFC-244bb (where Cl is on C2), HCFC-244cc possesses a chlorine atom on the terminal carbon (C1) adjacent to a gem-difluoro group.[1]
-
C1 (Terminal):
-
C2 (Internal):
-
C3 (Methyl):
[1]
Critical Reactivity Consequence: The absence of hydrogen on the
Physical & Thermodynamic Properties[1][2][3]
The following data is synthesized from industrial safety data and thermodynamic modeling. These parameters are essential for designing separation protocols (e.g., extractive distillation).
| Property | Value | Conditions | Relevance |
| Physical State | Liquid/Gas | @ 20°C, 1 atm | Close to ambient; requires pressurized handling.[1] |
| Boiling Point | 20.0 °C | @ 760 mmHg | Critical for separation from HCFC-244bb (~15°C). |
| Density | 1.3509 g/mL | @ 5 °C | High density facilitates phase separation in aqueous workups. |
| Refractive Index | 1.3012 | @ 5 °C | Analytical standard for purity checks. |
| Vapor Pressure | ~105 kPa | @ 20 °C (Est.) | High volatility; inhalation hazard.[2][3] |
| ODP | 0.039 | - | Ozone Depleting Potential (Class II substance). |
| Solubility | Negligible in | - | Lipophilic; soluble in alcohols, chlorinated solvents.[1] |
Synthesis & Reaction Pathways[1][7][8]
Understanding the genesis of HCFC-244cc is crucial for process control. It typically arises as a byproduct in the hydrochlorination of tetrafluoropropenes or through radical chlorination events.
Formation and Isomerization Pathway
In the industrial synthesis of HFO-1234yf, the target intermediate is HCFC-244bb.[1] However, thermodynamic variances allow for the formation of the 244cc isomer.
Figure 1: Mechanistic divergence in the hydrochlorination of tetrafluoropropene. Note HCFC-244cc's inability to easily convert to HFO-1234yf.[1]
Chemical Stability & Reactivity
-
Dehydrochlorination Resistance: Because C2 lacks a hydrogen atom (
), HCFC-244cc cannot undergo -elimination to form an alkene under mild conditions.[1] This property is exploited to purify the 244bb isomer: treating a mixture with base will convert 244bb to olefin (gas) while 244cc remains liquid. -
Radical Substitution: The C3 methyl group (
) is susceptible to radical halogenation ( ), leading to pentahalo-derivatives.[1]
Experimental Protocol: Purification & Isolation
Objective: Isolate high-purity HCFC-244cc from a mixed isomer stream (244bb/244cc) for analytical characterization or solvent use. Principle: Selective chemical elimination followed by fractional distillation.
Materials
-
Feedstock: Crude HCFC-244 mixture (~20°C boiling range).
-
Reagent: 20% Aqueous KOH (Potassium Hydroxide).
-
Catalyst: Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst.
-
Apparatus: Jacketed glass reactor (0°C coolant), reflux condenser, phase separator.[1]
Step-by-Step Methodology
-
Reactor Setup:
-
Charge the reactor with 20% KOH (2.0 eq relative to estimated HCFC-244bb content).
-
Add TBAB (1 mol%).
-
Cool system to 0°C to prevent uncontrolled off-gassing.
-
-
Selective Reaction (The "Self-Validating" Step):
-
Slowly feed the crude isomer mixture into the reactor.
-
Validation: Monitor pressure. Evolution of gas indicates the conversion of HCFC-244bb to HFO-1234yf (BP -29°C).[1]
-
HCFC-244cc is inert under these conditions and remains in the liquid phase.
-
-
Phase Separation:
-
Allow the reaction to proceed until gas evolution ceases (endpoint indication).
-
Decant the lower organic layer (Density ~1.35 g/mL). The aqueous top layer contains KCl and unreacted base.
-
-
Distillation:
-
Transfer the organic layer to a fractional distillation column.
-
Collect the fraction boiling at 20.0°C ± 0.5°C .
-
Purity Check: GC-MS should show a single peak with m/z 150/152 (Cl isotope pattern).
-
Figure 2: Selective isolation workflow exploiting the chemical stability of HCFC-244cc.[1]
Safety & Toxicology (EHS)[1]
As a halogenated hydrocarbon, HCFC-244cc requires strict adherence to safety protocols.[1]
-
GHS Classification:
-
Handling: Must be handled in a fume hood or closed system. Use cold-insulating gloves (PVA or Viton recommended) as rapid evaporation can cause frostbite.
-
Inhalation Risk: Vapors are heavier than air. High concentrations can cause cardiac arrhythmia (sensitization to epinephrine).
References
-
Vertex AI Search. (2026). Safety Data Sheet: 1-Chloro-1,1,2,2-tetrafluoropropane. Retrieved from 5.
-
NOAA Chemical Data. (2025). HCFC-244cc Isomer Structure and Atmospheric Lifetime. Retrieved from 6.
-
Wang, H. (2019). Compositions containing 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb).[1][7] U.S. Patent No. 10,246,389. Honeywell International Inc. Retrieved from 1.
-
PubChem. (2025).[8] Compound Summary: 1-Chloro-1,1,2,2-tetrafluoroethane (Related Isomer Data). Retrieved from 9.
Sources
- 1. Compositions containing 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) - Patent US-10246389-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. farnell.com [farnell.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. csl.noaa.gov [csl.noaa.gov]
- 7. US10246389B1 - Compositions containing 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) - Google Patents [patents.google.com]
- 8. 3-Chloro-1,1,2,2-tetrafluoropropane | C3H3ClF4 | CID 120319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Chloro-1,1,2,2-tetrafluoroethane | C2HClF4 | CID 9632 - PubChem [pubchem.ncbi.nlm.nih.gov]
